4-selenocarrageenan

selenium cytotoxicity LDH release assay primary bovine hepatocytes

4-Selenocarrageenan (syn. κ-selenocarrageenan, Se-carra, KSC; CAS 159202-73-0) is a semi-synthetic organoselenium polysaccharide prepared by chemically modifying κ-carrageenan—a sulfated galactan extracted from red algae—through partial replacement of sulfate ester groups with selenite (SeO₃²⁻) moieties under strong acid conditions.

Molecular Formula C12H13N3O2
Molecular Weight 0
CAS No. 159202-73-0
Cat. No. B1176948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-selenocarrageenan
CAS159202-73-0
Synonyms4-selenocarrageenan
Molecular FormulaC12H13N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Selenocarrageenan (CAS 159202-73-0): Chemical Identity, Selenium-Donor Classification, and Procurement Context


4-Selenocarrageenan (syn. κ-selenocarrageenan, Se-carra, KSC; CAS 159202-73-0) is a semi-synthetic organoselenium polysaccharide prepared by chemically modifying κ-carrageenan—a sulfated galactan extracted from red algae—through partial replacement of sulfate ester groups with selenite (SeO₃²⁻) moieties under strong acid conditions [1]. This modification yields a hybrid macromolecule that integrates the gel-forming and immunomodulatory properties of the parent carrageenan backbone with the essential trace-element functions of organically bound selenium [2]. The compound has been investigated as a biological response modifier (BRM) in oncology, a selenium nutritional supplement, and a functional excipient for green synthesis of metal nanoparticles [3]. Unlike simple inorganic selenium salts, 4-selenocarrageenan presents selenium in a macromolecular, polysaccharide-associated form that fundamentally alters its toxicological, pharmacokinetic, and pharmacodynamic profile [4].

Why 4-Selenocarrageenan Cannot Be Replaced by Inorganic Selenium Salts or Unmodified Carrageenan in Research and Formulation


4-Selenocarrageenan occupies a distinct functional space that neither its chemical precursors nor its downstream degradation products can fill. Inorganic selenium forms such as sodium selenite (Na₂SeO₃) exhibit a narrow therapeutic window, with cytotoxicity (elevated LDH release) emerging at concentrations as low as 2 µmol/L in primary hepatocyte cultures, whereas 4-selenocarrageenan maintains a non-toxic profile up to 2 µmol/L [1]. Conversely, unmodified κ-carrageenan lacks the selenium-dependent glutathione peroxidase (GPx) induction capacity and the tumor cell-cycle arrest signature (S-phase blockade via Cyclin A/Cdc25A/Cdk2 modulation) that are intrinsic to the selenated derivative [2]. Simple admixture of κ-carrageenan with sodium selenite does not reproduce the covalent selenate-ester structure—wherein approximately 64% of sulfate groups are replaced by SeO₃²⁻—that governs the compound's molecular conformation, ζ-potential behavior, and acid-base properties [3]. These physicochemical distinctions translate into measurable differences in bioavailability, immunomodulatory potency, and chemoprotective capacity that preclude straightforward substitution.

4-Selenocarrageenan: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


Wider Non-Cytotoxic Concentration Window in Primary Hepatocytes vs. Inorganic Selenium (Sodium Selenite)

In a direct head-to-head comparison using primary cultured bovine hepatocyte monolayers, 4-selenocarrageenan (Se-Car) demonstrated a broader non-cytotoxic concentration range than sodium selenite (Na₂SeO₃). Cells were incubated for 24 h with 0.5–5 µmol/L Se from each source. Significantly elevated LDH release (a marker of membrane damage/cytotoxicity) was observed at ≥2 µmol/L for Na₂SeO₃ but only at ≥3 µmol/L for Se-Car. In contrast, the organic comparator dl-selenomethionine (Se-Met) showed no significant LDH elevation across the entire 0.5–5 µmol/L range [1]. This positions Se-Car as an intermediate-risk selenium form—less acutely cytotoxic than the inorganic salt, though not as benign as the amino acid-bound form at supra-physiological concentrations [1].

selenium cytotoxicity LDH release assay primary bovine hepatocytes organoselenium safety margin

Distinct Optimal Selenium Concentration for Maximal GPx1 mRNA Expression Differentiates Se-Car from Se-Met and Na₂SeO₃

The same primary bovine hepatocyte study established concentration-response curves for GPx1 mRNA induction. Maximal GPx1 mRNA levels were achieved at different optimal selenium concentrations for each selenium form: 3 µmol/L for Se-Met, 1.5 µmol/L for Na₂SeO₃, and 2 µmol/L for Se-Car. At supra-optimal concentrations, all three forms produced a decline in GPx1 mRNA (a bell-shaped dose-response). Critically, Se-Car achieved its maximal effect at a concentration intermediate between the inorganic salt and the amino acid-bound form, and at a concentration (2 µmol/L) that falls within its non-cytotoxic window, unlike Na₂SeO₃ whose optimal 1.5 µmol/L is near its cytotoxicity threshold [1].

glutathione peroxidase 1 GPx1 mRNA regulation selenoprotein biosynthesis selenium bioavailability

Superior Anti-Arrhythmic Spectrum vs. Inorganic Sodium Selenite in Multiple Experimental Arrhythmia Models

In a study comparing the anti-arrhythmic effects of κ-selenocarrageenan (KSC) and sodium selenite (Na₂SeO₃) in rats and guinea pigs, both compounds significantly elevated the threshold dose of aconitine required to induce ventricular arrhythmia (HA) when administered intraperitoneally (KSC 9 mg·kg⁻¹·d⁻¹×5 d ip vs. Na₂SeO₃ 1 mg·kg⁻¹·d⁻¹×5 d ip). However, KSC demonstrated a broader anti-arrhythmic spectrum: at an oral dose of 70 mg·kg⁻¹, KSC significantly elevated the threshold dose of BaCl₂ for inducing ventricular fibrillation (VF) in rats and the threshold dose of ouabain for inducing ventricular extrasystole (VE) in guinea pigs, whereas Na₂SeO₃ at 1 mg·kg⁻¹·d⁻¹×5 d ip showed no significant effect on these endpoints [1].

cardiac arrhythmia aconitine-induced arrhythmia BaCl₂-induced arrhythmia ouabain-induced arrhythmia

Reversal of Chemotherapy-Induced Leukopenia and Selective Stimulation of Granulocyte-Monocyte Progenitors by Se-Carra vs. Cyclophosphamide Alone

In a cyclophosphamide (CY)-induced leukopenia mouse model, oral administration of 4-selenocarrageenan (Se-carra) at 10, 20, and 40 mg·kg⁻¹ significantly antagonized CY-induced white blood cell reduction. Critically, Se-carra significantly increased bone marrow CFU-GM (colony-forming unit granulocyte-macrophage) yield compared to CY-alone controls, indicating selective promotion of granulocyte-monocyte lineage progenitor proliferation. However, Se-carra did not significantly affect CFU-S (spleen colony-forming unit, a measure of hematopoietic stem cells) or spleen weight, and had no direct mitogenic effect on bone marrow cells in vitro—suggesting an indirect, lineage-selective myeloprotective mechanism rather than non-specific hematopoietic stimulation [1].

chemotherapy-induced leukopenia CFU-GM assay myeloprotection cyclophosphamide toxicity

Additive/Synergistic Tumor Growth Inhibition with Epirubicin and Reversal of Epirubicin-Induced NK Cell Suppression

In H22 hepatoma-bearing mice, κ-selenocarrageenan (KSC) combined with epirubicin (EPI) produced a higher tumor growth inhibitory rate than either agent alone, with a Q value (King's principle) indicating an additive effect. KSC alone significantly reduced tumor weight and prolonged survival time. Notably, KSC reversed EPI-induced suppression of natural killer (NK) cell activity (P<0.01) and attenuated EPI-induced thymus and spleen atrophy. In the drug sensitivity assay, simultaneous exposure to KSC and EPI was more effective than sequential exposure, with Q values showing additivity for simultaneous exposure but antagonism for sequential schedules. Mechanistically, KSC alone arrested HepG-2 cells in S phase and down-regulated cyclin A, Cdc25A, and Cdk2 protein expression; the KSC+EPI combination produced the lowest expression levels of these cell-cycle proteins [1][2].

hepatocellular carcinoma epirubicin combination therapy NK cell activity tumor weight reduction

Structurally Quantified Degree of Selenation (64% Sulfate Replacement) Distinguishes 4-Selenocarrageenan from Physical Mixtures and Partially Selenated Batches

Comprehensive molecular characterization by GPC-MALLS, FTIR, potentiometric titration, and intrinsic viscosity measurements revealed that the representative 4-selenocarrageenan (Se-car) is polymerized from approximately 22 disaccharide repeating units, with 64% of the original sulfate groups (SO₄²⁻) in κ-carrageenan replaced by selenate (SeO₃²⁻) groups. This high degree of selenation converts the strong-acid sulfate moieties into weak-acid selenate moieties, evidenced by a gradual decrease in ζ-potential upon acidification to pH 1.0. In a functional comparison, Se-car served as an efficient reducing and capping agent for silver nanoparticle (Ag NP) synthesis (Se-car@Ag), whereas unmodified κ-carrageenan did not exhibit comparable reducing capability [1]. Se-car@Ag NPs catalyzed 4-nitrophenol degradation with a rate constant (kapp) of 2.14 × 10⁻² s⁻¹ and demonstrated antibacterial activity against both Escherichia coli and Staphylococcus aureus [1].

degree of selenation sulfate-to-selenate conversion ζ-potential molecular characterization

Evidence-Backed Application Scenarios Where 4-Selenocarrageenan Provides a Measurable Selection Advantage


Preclinical Oncology: Immunochemotherapy Adjuvant Requiring Simultaneous Tumor Cytostasis and Host Immune Preservation

In experimental hepatocellular carcinoma models, 4-selenocarrageenan (KSC) is indicated where the research objective demands both direct tumor cell-cycle arrest (S-phase blockade via cyclin A/Cdc25A/Cdk2 down-regulation) and preservation or enhancement of innate antitumor immunity (NK cell activity, IL-2, TNF-α). KSC combined simultaneously with epirubicin produces additive tumor growth inhibition while reversing chemotherapy-induced NK suppression (P<0.01) and thymus/spleen atrophy—a dual pharmacodynamic profile that epirubicin alone or inorganic selenium cannot provide [1][2]. Procurement relevance: researchers evaluating immunochemotherapy regimens should specify κ-selenocarrageenan (CAS 159202-73-0) rather than generic selenium supplements, and should note that simultaneous (not sequential) exposure scheduling is critical for achieving additive rather than antagonistic combination effects [1].

Chemoprotection Research: Selective Myeloid Lineage Recovery Following Alkylating Agent Chemotherapy

For studies investigating the mitigation of cyclophosphamide-induced hematological toxicity, 4-selenocarrageenan (Se-carra) offers a lineage-selective myeloprotective profile that is mechanistically distinct from non-specific colony-stimulating factors. At oral doses of 10–40 mg·kg⁻¹, Se-carra significantly increases bone marrow CFU-GM (granulocyte-monocyte progenitor) yield without affecting CFU-S (hematopoietic stem cell) compartments or spleen weight, and without direct mitogenic activity on bone marrow cells [3]. This selectivity is relevant for procurement by groups developing adjunctive therapies where pan-hematopoietic stimulation is contraindicated. The compound addresses a specific gap: inorganic selenium salts lack this immunomodulatory polysaccharide carrier-dependent myeloprotective activity.

Green Nanotechnology: Single-Agent Reducing and Capping Agent for Functionalized Silver Nanoparticle Synthesis

Unlike unmodified κ-carrageenan, 4-selenocarrageenan (Se-car) with its 64% sulfate-to-selenate substitution serves simultaneously as a reducing agent and stabilizing capping agent for the green synthesis of silver nanoparticles (Se-car@Ag NPs). The resulting nanoparticles exhibit a catalytic rate constant (kapp) of 2.14 × 10⁻² s⁻¹ for 4-nitrophenol degradation and demonstrate antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria [4]. Procurement relevance: laboratories engaged in eco-friendly metal nanoparticle fabrication should specify the selenated derivative (CAS 159202-73-0) rather than native κ-carrageenan, as the selenate groups are essential for the reducing functionality; physical mixtures of carrageenan with selenium salts will not reproduce this dual reducing-capping performance.

Cardiovascular Pharmacology: Multi-Mechanism Anti-Arrhythmic Screening with Oral Bioavailability

For in vivo screening of anti-arrhythmic agents across multiple arrhythmogenic challenges, 4-selenocarrageenan (KSC) provides broader coverage than inorganic sodium selenite. KSC is effective against aconitine-induced, BaCl₂-induced, and ouabain-induced arrhythmias, whereas Na₂SeO₃ is effective only against aconitine-induced arrhythmia under comparable conditions. Critically, KSC demonstrates efficacy via oral (ig) administration at 70 mg·kg⁻¹ [5], confirming gastrointestinal absorption and systemic distribution of the intact or partially degraded selenated polysaccharide. Procurement relevance: this orally bioavailable, broad-spectrum anti-arrhythmic profile supports selection of KSC over inorganic selenium salts for cardiovascular research programs requiring oral dosing routes and multi-model validation.

Quote Request

Request a Quote for 4-selenocarrageenan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.